molecular formula C14H23NO3 B13421463 4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol

4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol

Cat. No.: B13421463
M. Wt: 253.34 g/mol
InChI Key: SHVKNZDMGYHNMZ-UHFFFAOYSA-N
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Description

4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol is a chemical compound with the molecular formula C14H23NO3. It is known for its role as a metabolite of the selective β-1 blocker drug metoprolol . This compound is significant in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol involves several steps. One common method includes the reaction of 4-hydroxyphenethyl alcohol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, ethers, and esters .

Mechanism of Action

The mechanism of action of 4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol involves its interaction with β-1 adrenergic receptors. As a metabolite of metoprolol, it helps in blocking these receptors, leading to a decrease in heart rate and blood pressure. This compound targets the β-1 adrenergic receptors in the heart, thereby reducing the effects of adrenaline and noradrenaline .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol is unique due to its specific structure and its role as a metabolite of metoprolol. This gives it distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

4-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]ethyl]phenol

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-14(17)10-18-8-7-12-3-5-13(16)6-4-12/h3-6,11,14-17H,7-10H2,1-2H3

InChI Key

SHVKNZDMGYHNMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COCCC1=CC=C(C=C1)O)O

Origin of Product

United States

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